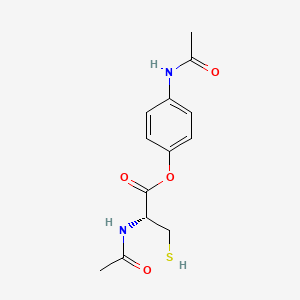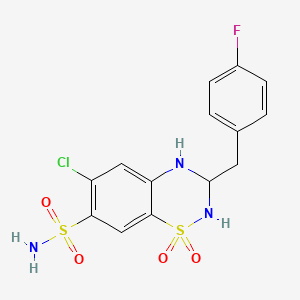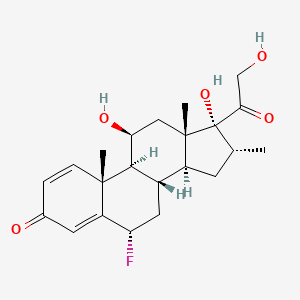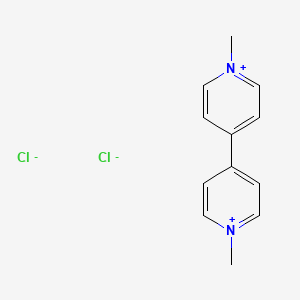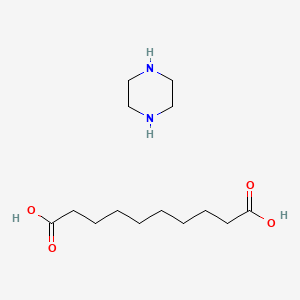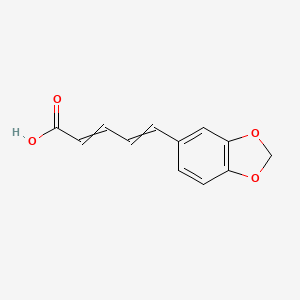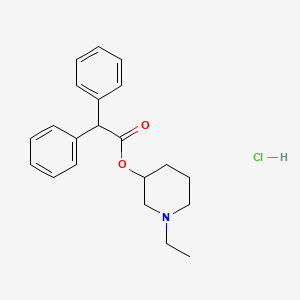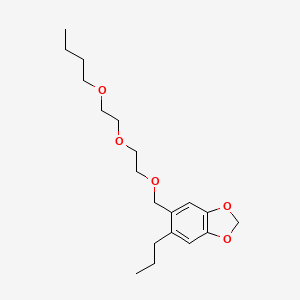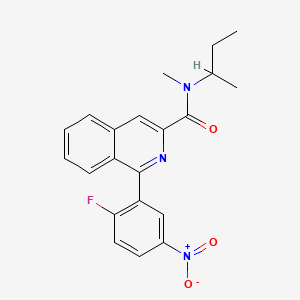
1-(2-Fluoro-5-nitrophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide
説明
PK-14105 is a selective peripheral-type cardiac benzodiazepine photoaffinity ligand.
科学的研究の応用
Radiosynthesis and PET Studies
PK14105 has been used in the radiosynthesis as an alternative radioligand for peripheral type benzodiazepine binding sites (PBBS) . The method involves treating the 2-chloro-analogue with cyclotron-produced NCA [18F]fluoride . The radiosynthesis requires 210 min, giving a radiochemical yield of 10-20%, decay-corrected to the end of radionuclide production . [18F]PK 14105 was found to bind avidly to sites associated with kainic acid-induced unilateral lesions of rat striata . These results suggest that [18F]PK 14105 has potential for studying phenomena associated with PBBS in humans by PET .
Biological Evaluation
PK14105 is used in biological evaluation as a potential radioligand for PET studies of PBBS receptors . In vivo binding experiments, in which PK 14105 was injected into rats with unilaterally lesioned striata, demonstrate that PK 14105 rapidly crosses the blood-brain-barrier . There is a marked retention of radioactivity in the lesioned striatum not seen in the unlesioned striatum or cerebellar vermis .
Affinity Labeling
Affinity labeling to PBDZR with PK14105 using UV, gamma rays, or ultrasounds has been confirmed . Two-way ANOVA was used to analyze all data found significant for gamma rays doses and PK14105 .
Inhibition of Receptor Ligands
PK14105 can also inhibit receptor ligands, calcium channel ligands and co-transporter in all salivary glands .
作用機序
Target of Action
PK14105, also known as TOL0WGC9VU, PK 14105, 1-(2-Fluoro-5-nitrophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide, or PK-14105, is primarily targeted towards the Mitochondrial Benzodiazepine Receptors (MBRs) . These receptors, also known as Peripheral Benzodiazepine Binding Sites (PBBS), play a crucial role in the regulation of cellular energy metabolism, steroidogenesis, and immune and stress responses .
Mode of Action
PK14105 interacts with its target, the MBRs, by binding to them with high affinity . This interaction results in changes in the receptor’s activity, which can affect various cellular processes .
Biochemical Pathways
It is known that the compound can inhibit receptor ligands, calcium channel ligands, and co-transporter in all salivary glands . This suggests that PK14105 may influence calcium signaling pathways and neurotransmitter transport, among others .
Pharmacokinetics
PK14105 has been shown to rapidly cross the blood-brain-barrier . This property is crucial for its potential use as a radioligand in Positron Emission Tomography (PET) studies of PBBS receptors . The compound’s ability to cross the blood-brain-barrier suggests that it may have good bioavailability, although further studies are needed to confirm this and to fully understand its Absorption, Distribution, Metabolism, and Excretion (ADME) properties .
Result of Action
This indicates that the compound may have a preferential affinity for certain types of cells or tissues .
Action Environment
The action, efficacy, and stability of PK14105 can be influenced by various environmental factors. For instance, the compound’s ability to cross the blood-brain-barrier suggests that it may be affected by factors that influence this barrier’s permeability . Additionally, the compound’s interaction with MBRs could potentially be influenced by changes in the cellular environment, such as alterations in cellular energy levels or stress responses .
特性
IUPAC Name |
N-butan-2-yl-1-(2-fluoro-5-nitrophenyl)-N-methylisoquinoline-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O3/c1-4-13(2)24(3)21(26)19-11-14-7-5-6-8-16(14)20(23-19)17-12-15(25(27)28)9-10-18(17)22/h5-13H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXXKDYZSBGOJQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N(C)C(=O)C1=CC2=CC=CC=C2C(=N1)C3=C(C=CC(=C3)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80910274 | |
| Record name | N-(Butan-2-yl)-1-(2-fluoro-5-nitrophenyl)-N-methylisoquinoline-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80910274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butan-2-yl-1-(2-fluoro-5-nitrophenyl)-N-methylisoquinoline-3-carboxamide | |
CAS RN |
107257-28-3 | |
| Record name | PK 14105 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107257283 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(Butan-2-yl)-1-(2-fluoro-5-nitrophenyl)-N-methylisoquinoline-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80910274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PK-14105 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TOL0WGC9VU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



